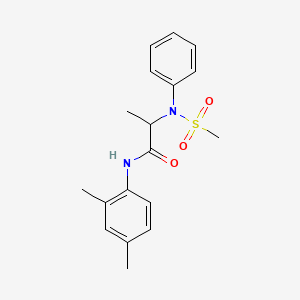
N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DMPA belongs to a class of compounds known as peptidomimetics, which are designed to mimic the structure and function of naturally occurring peptides in the body.
Mecanismo De Acción
The exact mechanism of action of N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood, but it is believed to act as a modulator of the NMDA and sigma-1 receptors. By modulating these receptors, N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide may enhance synaptic plasticity and improve learning and memory processes in the brain.
Biochemical and Physiological Effects:
N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have a variety of biochemical and physiological effects in animal models. These effects include improved memory and learning, increased synaptic plasticity, and enhanced neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is that it is a peptidomimetic, which means that it has a similar structure to naturally occurring peptides in the body. This makes it more likely to be well-tolerated and less likely to cause side effects than other compounds. However, one limitation of N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not well-established.
Direcciones Futuras
There are many potential future directions for research on N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction could be to study its effects in humans, to determine its safety and efficacy as a potential therapeutic agent. Another direction could be to study its effects in animal models of neurological disorders, such as Alzheimer's disease or Parkinson's disease, to determine its potential as a treatment for these conditions. Additionally, further research could be done to elucidate the exact mechanism of action of N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, and to develop more potent and selective compounds based on its structure.
Aplicaciones Científicas De Investigación
N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied extensively for its potential applications in the field of neuroscience. Specifically, it has been shown to have activity at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have activity at the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival and neurotransmitter release.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-11-17(14(2)12-13)19-18(21)15(3)20(24(4,22)23)16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGIDEBRXOAUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



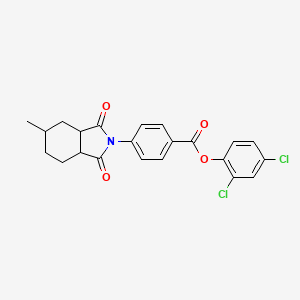

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978705.png)

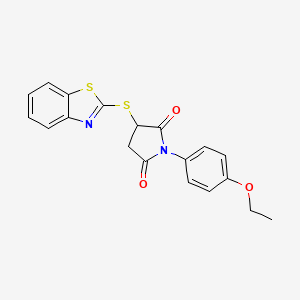

![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3978727.png)
![ethyl 2-[(2-phenoxypropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3978731.png)
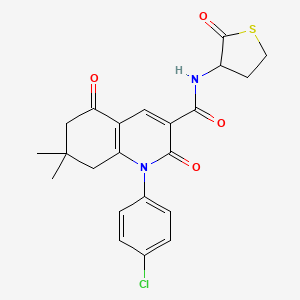
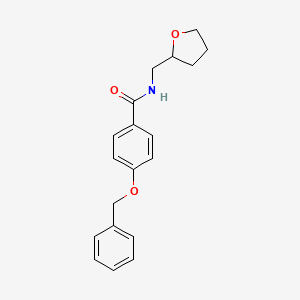


![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B3978785.png)